molecular formula C12H15NO4S B6646866 4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No. B6646866
M. Wt: 269.32 g/mol
InChI Key: QZWSETWHHSAMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is commonly referred to as TCOCA and has been studied for its potential as a therapeutic agent in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of TCOCA is not fully understood. However, it is believed that TCOCA exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. TCOCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. TCOCA has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
TCOCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that TCOCA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TCOCA has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. In animal studies, TCOCA has been shown to reduce the growth of tumors and improve cognitive function in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCOCA is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and for developing new anticancer drugs. TCOCA is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of TCOCA is its potential toxicity. TCOCA has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of TCOCA. One area of research is the development of TCOCA-based anticancer drugs. Researchers are currently exploring the use of TCOCA as a lead compound for the development of new anticancer agents with improved potency and selectivity. Another area of research is the study of TCOCA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Researchers are currently investigating the potential of TCOCA as a therapeutic agent for improving cognitive function and reducing the progression of Alzheimer's disease.

Synthesis Methods

The synthesis of TCOCA is a complex process that involves several steps. The starting material for the synthesis is 3-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,4-dioxane to form the desired compound, TCOCA. The synthesis of TCOCA has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

TCOCA has been studied extensively for its potential use in various scientific applications. One of the most promising applications of TCOCA is in the field of medicinal chemistry. TCOCA has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. TCOCA has also been studied for its potential use as an anti-inflammatory agent and as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-[(thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-10(9-1-6-18-7-9)13-8-12(11(15)16)2-4-17-5-3-12/h1,6-7H,2-5,8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSETWHHSAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid

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